

# The Discovery and Development of Fedratinib (RP101075): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fedratinib (formerly known as **RP101075**, SAR302503, and TG101348) is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of fedratinib, culminating in its approval for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.

## **Discovery and Development Timeline**

The journey of fedratinib from a promising preclinical candidate to an approved therapeutic has been marked by several key milestones and corporate transitions.

- Discovery at TargeGen: Fedratinib was originally discovered by TargeGen, Inc.
- Acquisition by Sanofi-Aventis: In 2010, Sanofi-Aventis acquired TargeGen and continued the development of fedratinib.
- Clinical Hold: In 2013, the U.S. Food and Drug Administration (FDA) placed a clinical hold on fedratinib's development due to concerns about potential cases of Wernicke's



encephalopathy.

- Acquisition by Impact Biomedicines: In 2016, Impact Biomedicines acquired the rights to fedratinib from Sanofi and worked to address the clinical hold.
- Acquisition by Celgene: Celgene acquired Impact Biomedicines in 2018, continuing the latestage development of the drug.
- FDA Approval: Fedratinib, under the brand name Inrebic, was approved by the FDA in August 2019 for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.

#### **Mechanism of Action**

Fedratinib is a potent and selective inhibitor of JAK2. It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). The primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many patients with myelofibrosis due to mutations in genes such as JAK2, CALR, or MPL. By inhibiting JAK2, fedratinib blocks the phosphorylation of downstream STAT proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and survival. This ultimately leads to the suppression of proliferation and induction of apoptosis in malignant hematopoietic cells.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

# Preclinical Studies In Vitro Kinase and Cellular Assays

Fedratinib has demonstrated potent and selective inhibition of JAK2 in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Fedratinib



| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| JAK2   | 6         |           |
| FLT3   | 25        | _         |
| RET    | 17        | _         |
| JAK3   | 169       |           |

Experimental Protocol: General Biochemical Kinase Assay

A general protocol for determining the IC50 of an inhibitor for JAK2 involves the following steps:

- Reaction Mixture Preparation: A reaction mixture is prepared containing a recombinant JAK2 enzyme, a suitable peptide substrate, and ATP in a buffered solution.
- Inhibitor Addition: Fedratinib is added to the reaction mixture at various concentrations. A
  control reaction without the inhibitor is also prepared.
- Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays or fluorescence-based detection.
- IC50 Calculation: The concentration of fedratinib that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

### **Workflow for a Typical Biochemical Kinase Assay**



Click to download full resolution via product page

Caption: A typical workflow for a biochemical kinase assay to determine IC50.

Cellular Proliferation and Apoptosis Assays



Fedratinib has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, particularly those dependent on JAK2 signaling.

Table 2: Cellular Activity of Fedratinib

| Cell Line                      | Assay         | Endpoint   | Result         | Reference |
|--------------------------------|---------------|------------|----------------|-----------|
| HEL (human<br>erythroleukemia) | Proliferation | IC50       | Not specified  |           |
| Ba/F3-<br>JAK2V617F            | Proliferation | IC50       | Not specified  | _         |
| cHL and MLBCL                  | Proliferation | Inhibition | Dose-dependent | _         |
| HEL and Ba/F3-<br>JAK2V617F    | Apoptosis     | Induction  | Dose-dependent | _         |

Experimental Protocol: General Cellular Proliferation Assay (XTT)

- Cell Seeding: A JAK2-dependent cell line (e.g., HEL or Ba/F3-JAK2V617F) is seeded into the wells of a microplate.
- Compound Treatment: The cells are treated with a range of concentrations of fedratinib. A
  vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
- Viability Assessment: A viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells with active metabolism reduce the XTT to a formazan dye.
- Measurement: The absorbance of the formazan product is measured using a spectrophotometer.
- IC50 Calculation: The concentration of fedratinib that inhibits cell proliferation by 50% (IC50) is calculated.



### **Workflow for a Cellular Proliferation Assay**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. benchchem.com [benchchem.com]



- 2. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Fedratinib (RP101075): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321049#discovery-and-development-of-rp101075]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com